

# A Technical Guide to the Physical Characteristics of Pharmaceutical-Grade Sodium Acetate Hydrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Acetate monohydrate*

Cat. No.: *B8551615*

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## Introduction

Sodium acetate ( $\text{CH}_3\text{COONa}$ ), the sodium salt of acetic acid, is a critical excipient in the pharmaceutical industry, valued for its roles as a buffering agent, pH modifier, and an electrolyte source in intravenous and dialysis solutions.[1][2] It is commercially available in two primary forms: anhydrous sodium acetate and sodium acetate trihydrate ( $\text{C}_2\text{H}_3\text{NaO}_2 \cdot 3\text{H}_2\text{O}$ ). While the term "monohydrate" is occasionally used, the trihydrate is the most common and officially recognized hydrated form in major pharmacopeias for pharmaceutical applications.[3][4] This technical guide provides an in-depth overview of the core physical and chemical characteristics of pharmaceutical-grade sodium acetate, with a focus on the trihydrate form as specified by leading pharmacopeias. The data is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for formulation and quality control purposes.

## General Physicochemical Properties

Sodium acetate is a colorless, crystalline solid that is highly soluble in water.[1] The trihydrate form effloresces (loses water of hydration) in warm, dry air.[5][6] The fundamental properties of both the anhydrous and trihydrate forms are summarized below for comparison.

Property	Sodium Acetate Anhydrous	Sodium Acetate Trihydrate
Appearance	White, odorless, granular, hygroscopic powder.[7]	Colorless, transparent crystals or a white, granular crystalline powder.[7][8]
Molecular Formula	C <sub>2</sub> H <sub>3</sub> NaO <sub>2</sub>	C <sub>2</sub> H <sub>3</sub> NaO <sub>2</sub> ·3H <sub>2</sub> O
Molecular Weight	82.03 g/mol [2][7]	136.08 g/mol [4][7]
CAS Number	127-09-3[2]	6131-90-4[9]
Melting Point	324 °C (decomposes)[9][10]	~58 °C[9][11]
Density	~1.528 g/cm <sup>3</sup> [9][10]	~1.45 g/cm <sup>3</sup> [9][10]
pKa (of acetic acid)	4.76	4.76
Solubility in Water	123.3 g/100 mL at 20 °C[9]	1 g dissolves in ~0.8 mL of water.[5][6]
Solubility in Alcohol	Moderately soluble.[10]	1 g dissolves in ~19 mL of alcohol.[5][6]

**Crystal Structure:** The crystal structure of anhydrous sodium acetate consists of alternating layers of sodium-carboxylate and methyl groups.[9] The trihydrate form's structure is characterized by a distorted octahedral coordination at the sodium atom. These adjacent octahedra share edges, forming one-dimensional chains that are linked into a three-dimensional network by hydrogen bonding between acetate ions and the water of hydration.[9]

## Pharmacopeial Specifications

For use in pharmaceutical applications, sodium acetate must comply with the stringent standards set forth by national and international pharmacopeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). These monographs define the identity, purity, and quality of the substance.

Parameter	USP Specifications (Trihydrate)	EP/BP Specifications (Trihydrate)	JP Specifications (Trihydrate)
Assay	99.0% to 101.0% (dried basis)[3][12]	99.0% to 101.0% (dried substance)[4][5]	≥ 99.0%
Appearance	Colorless, transparent crystals, or white, granular crystalline powder, or white flakes.[8]	Colorless crystals.[4] [5]	Colorless crystals or a white crystalline powder.[8]
pH	7.5 to 9.2 (30 mg/mL solution)[6][12]	7.5 to 9.0 (5% solution)[5][8]	Acidity or alkalinity test must be met.[8]
Loss on Drying	38.0% to 41.0%[6][12]	39.0% to 40.5%[4][8]	39.5% to 40.5%
Appearance of Solution	-	10% solution is clear and colorless.[5][8]	10% solution is clear and colorless.[8]
Insoluble Matter	≤ 0.05%[12]	-	-
Chlorides	≤ 0.035%[8][12]	≤ 200 ppm[5]	≤ 0.011%[8]
Sulfates	≤ 0.005%[8]	≤ 200 ppm[5]	≤ 0.017%[8]
Heavy Metals	-	≤ 10 ppm[4]	≤ 10 ppm[8]
Calcium and Magnesium	Passes test (no turbidity produced)[12]	≤ 50 ppm (as Ca)[5]	Passes test.[8]
Iron	-	≤ 10 ppm[4]	≤ 10 ppm

## Powder and Bulk Characteristics

The flowability and handling of powdered active pharmaceutical ingredients (APIs) and excipients are critical for manufacturing processes like blending, tablet compression, and capsule filling.[13] Key parameters used to characterize the powder properties of sodium acetate are outlined below. These values can vary based on crystallization method, particle size, and moisture content.

Parameter	Description	Typical Range/Value
Angle of Repose	The angle of a conical pile produced when a powder is poured onto a flat surface; indicates interparticle friction. [14]	25-40° (indicates fair to good flow)
Bulk Density (Aerated)	The mass of an untapped powder sample divided by its volume.[13][15]	0.7 - 0.9 g/cm <sup>3</sup>
Tapped Density	The density of a powder after being mechanically tapped to achieve maximum packing.[15] [16]	0.9 - 1.1 g/cm <sup>3</sup>
Compressibility (Carr's Index)	The percentage difference between tapped and bulk densities, indicating flowability and compressibility.[13]	15-25% (indicates fair to passable flow)
Hausner Ratio	The ratio of tapped density to bulk density; a value less than 1.25 indicates good flowability. [13]	1.18 - 1.34

## Experimental Protocols

The following are detailed methodologies for key experiments cited in pharmacopeial monographs for the quality control of pharmaceutical-grade sodium acetate.

### 4.1 Determination of pH (as per USP <791>)

- Principle: Direct potentiometric measurement of the pH of a prepared solution.
- Methodology:

- Prepare a solution in carbon dioxide-free water containing the equivalent of 30 mg of anhydrous sodium acetate per mL.[\[12\]](#)
- Standardize a calibrated pH meter using appropriate standard buffer solutions.
- Immerse the electrode in the sample solution and record the pH value once the reading has stabilized.
- The result must be within the range of 7.5 to 9.2.[\[12\]](#)

#### 4.2 Loss on Drying (as per USP <731>)

- Principle: Measurement of the mass loss of a sample when dried under specified conditions, representing the water content.
- Methodology:
  - Accurately weigh a sample of approximately 1.000 g of sodium acetate trihydrate in a tared drying bottle.
  - Place the sample in a drying oven preheated to 120 °C. For the trihydrate, the European Pharmacopoeia specifies introducing the substance while the oven is cold and then heating.[\[4\]](#)
  - Dry the sample at 120 °C until it reaches a constant weight.[\[6\]](#)[\[12\]](#)
  - Calculate the percentage loss in weight. The result for the hydrous form must be between 38.0% and 41.0%.[\[12\]](#)

#### 4.3 Assay (Non-aqueous Titration, as per USP)

- Principle: Titration of the basic acetate ion in a non-aqueous acidic solvent.
- Methodology:
  - Accurately weigh about 200 mg of the previously dried sodium acetate sample.[\[12\]](#)

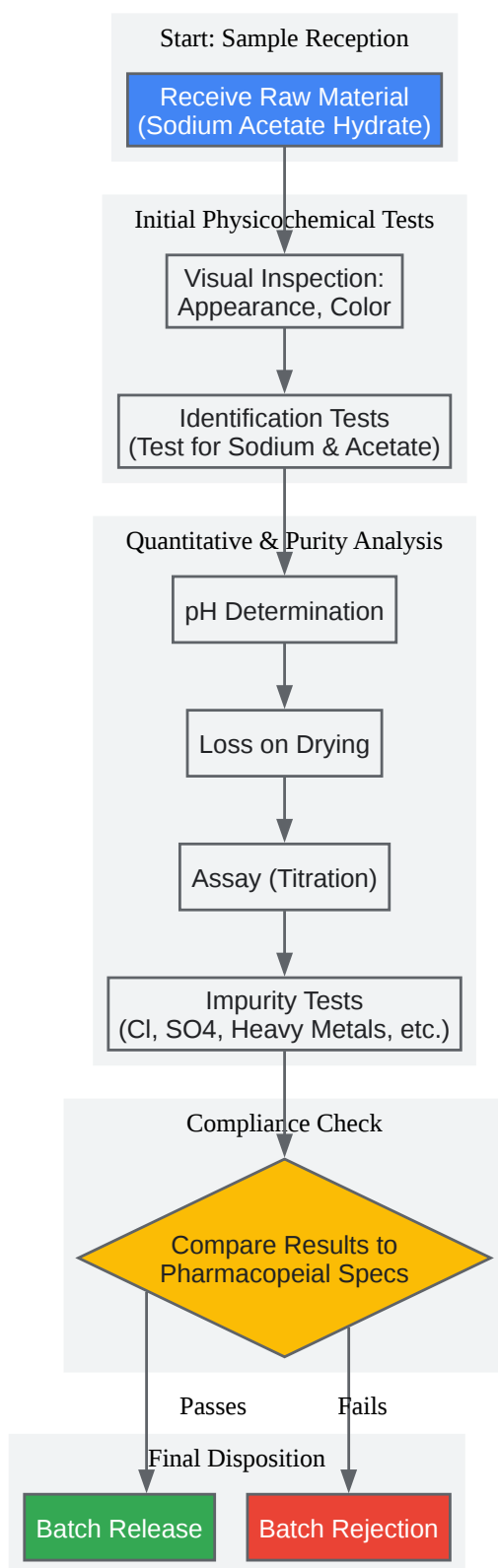
- Dissolve the sample in 25 mL of glacial acetic acid, warming gently if necessary to achieve complete dissolution.[\[12\]](#)
- Add 2 drops of a suitable indicator, such as p-naphtholbenzein TS or crystal violet TS.[\[7\]](#)  
[\[12\]](#)
- Titrate the solution with 0.1 N perchloric acid VS to the appropriate endpoint (e.g., a color change from yellow to green for p-naphtholbenzein).
- Perform a blank determination and make any necessary corrections. Each mL of 0.1 N perchloric acid is equivalent to 8.203 mg of  $C_2H_3NaO_2$ .[\[7\]](#)[\[12\]](#)

#### 4.4 Determination of Bulk and Tapped Density

- Principle: Measurement of the volume of a known mass of powder before and after mechanical tapping.
- Methodology:
  - Weigh a specified amount of powder and carefully introduce it into a tared, dry graduated cylinder.
  - Record the initial, unsettled volume to calculate the bulk density (mass/volume).[\[16\]](#)
  - Place the cylinder in a mechanical tap density tester.
  - Operate the tester for a specified number of taps (e.g., 10, 500, and 1250 taps) until the volume is constant.[\[16\]](#)
  - Record the final tapped volume and calculate the tapped density (mass/final volume).

## Visualization of Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control testing of a batch of pharmaceutical-grade sodium acetate according to pharmacopeial standards.



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Logical workflow for the quality control of pharmaceutical-grade sodium acetate.

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- To cite this document: BenchChem. [A Technical Guide to the Physical Characteristics of Pharmaceutical-Grade Sodium Acetate Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8551615#physical-characteristics-of-pharmaceutical-grade-sodium-acetate-monohydrate>]

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